

ANEB-001: Application Notes and Protocols for In Vivo Evaluation

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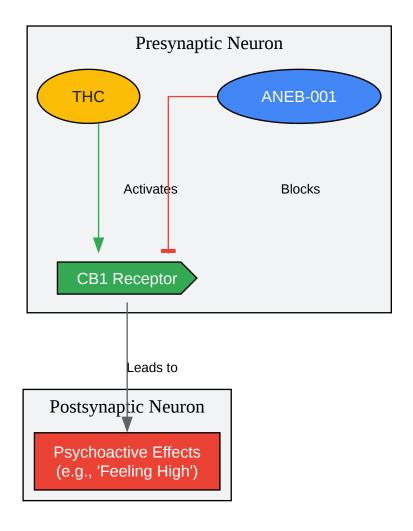
Introduction

ANEB-001 (also known as selonabant) is a potent and selective small molecule antagonist of the cannabinoid receptor type 1 (CB1).[1][2][3] The CB1 receptor is the primary mediator of the psychoactive effects of Δ9-tetrahydrocannabinol (THC), the main active component of cannabis.[4] Overstimulation of the CB1 receptor by THC can lead to acute cannabinoid intoxication (ACI), characterized by symptoms ranging from euphoria and altered perception to anxiety, panic attacks, and psychosis.[4][5] ANEB-001 is being developed as an antidote to ACI by competitively blocking the CB1 receptor, thereby displacing THC and reversing its effects.[6] This document provides detailed protocols for the in vivo evaluation of ANEB-001, based on both representative preclinical animal models and human clinical trial data.

Mechanism of Action

ANEB-001 functions as a competitive antagonist at the human CB1 receptor.[1][3] In the presence of a CB1 agonist like THC, **ANEB-001** binds to the receptor, preventing the agonist from binding and activating downstream signaling pathways. This blockade is believed to alleviate the symptoms of ACI by reducing the overstimulation of the endocannabinoid system caused by high concentrations of THC.[6]





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Figure 1: ANEB-001 Mechanism of Action.

Preclinical In Vivo Studies (Representative Protocol)

While specific preclinical data for **ANEB-001** have not been published, the following protocol is representative of in vivo studies conducted for other CB1 receptor antagonists, such as rimonabant and BAR-1, and can be adapted for the evaluation of **ANEB-001**.

Animal Models

Rodent models are commonly used to assess the efficacy and safety of CB1 receptor antagonists.

Species: Male Wistar rats or C57BL/6 mice.



- · Health Status: Healthy, pathogen-free animals.
- Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum
 access to food and water, unless otherwise specified by the experimental design (e.g., food
 intake studies).

Experimental Protocol: THC-Induced Hypolocomotion Model

This model assesses the ability of a CB1 antagonist to reverse the sedative effects of THC.

- Acclimation: Animals are acclimated to the testing environment (e.g., open-field arena) for a
 designated period before the experiment.
- Drug Administration:
 - Administer THC (e.g., 5-10 mg/kg, intraperitoneally) or its vehicle.
 - At a specified time post-THC administration, administer ANEB-001 (e.g., 1-10 mg/kg, orally or intraperitoneally) or its vehicle.
- · Behavioral Assessment:
 - Following ANEB-001 administration, place the animal in the open-field arena.
 - Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 30-60 minutes) using an automated tracking system.
- Endpoint Analysis: Compare the locomotor activity of animals treated with THC and ANEB-001 to those treated with THC and vehicle. A significant increase in locomotion in the ANEB-001 group indicates a reversal of THC-induced hypolocomotion.

Additional Preclinical Models

 Tetrad Model: Assess the "tetrad" of cannabinoid effects in mice: hypolocomotion, catalepsy, analgesia, and hypothermia. ANEB-001 is expected to antagonize these effects.



- Drug Discrimination Studies: Train animals to discriminate THC from vehicle. Assess whether
 ANEB-001 can block the discriminative stimulus effects of THC.
- Diet-Induced Obesity (DIO) Model: While the primary indication for ANEB-001 is ACI, its
 initial development for obesity suggests this model's relevance. Mice or rats are fed a highfat diet to induce obesity, and the effects of ANEB-001 on body weight, food intake, and
 metabolic parameters are evaluated.[2][6][7][8]

Clinical Studies: Phase 2 Protocol for ANEB-001

The following protocol is based on the Phase 2 clinical trial (NCT05282797) conducted to evaluate the efficacy and safety of **ANEB-001** in healthy volunteers challenged with THC.[6]

Study Design

- Type: Randomized, double-blind, placebo-controlled study.[4]
- Population: Healthy, occasional cannabis users.[9]
- Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single oral doses of ANEB-001 in a THC challenge test.

Experimental Workflow

Figure 2: Phase 2 Clinical Trial Workflow.

Dosing Regimens

The study was conducted in two parts (Part A and Part B) with multiple cohorts to evaluate different dose levels of **ANEB-001** and THC.[4]



Study Part	THC Challenge Dose (oral)	ANEB-001 Dose (oral)	Number of Subjects (ANEB- 001:Placebo)
Part A	10.5 mg	50 mg	20:20
10.5 mg	100 mg	20:20	
Part B	21 mg	10 mg	7:9
21 mg	30 mg	9:9	
30 mg	10 mg	N/A	-
Part C	40 mg	10 mg	10 (open-label)
60 mg	20 mg	10 (open-label)	

Table 1: Dosing Cohorts in the Phase 2 Clinical Trial of **ANEB-001**. Data compiled from multiple sources.[4][10]

Pharmacodynamic Assessments

Several validated measures were used to assess the effects of THC and the reversal by **ANEB-001**.

- Visual Analogue Scale (VAS) for "Feeling High": A subjective measure where participants rate their feeling of being "high" on a scale.[6]
- VAS for "Alertness": A subjective measure of alertness.[4]
- Body Sway: An objective measure of postural stability.[4]
- Heart Rate: Monitored as a physiological indicator of cannabinoid effects.[4]

Key Clinical Findings

ANEB-001 demonstrated a significant and dose-dependent reversal of THC-induced effects.



Endpoint	ANEB-001 Dose	THC Dose	Result vs. Placebo	p-value
VAS "Feeling High"	50 mg & 100 mg	10.5 mg	Statistically significant reduction	<0.0001
10 mg & 30 mg	21 mg	Statistically significant reduction	<0.001	
10 mg	30 mg	Statistically significant reduction	<0.0001	
VAS "Alertness"	50 mg & 100 mg	10.5 mg	Statistically significant improvement	<0.01
10 mg	30 mg	Statistically significant improvement	=0.0042	
Body Sway	10 mg	30 mg	Statistically significant reduction	=0.0196

Table 2: Summary of Key Efficacy Results from the Phase 2 Clinical Trial. Data compiled from multiple sources.[3][4][5]

Safety and Tolerability

In the Phase 2 clinical trial, **ANEB-001** was generally well-tolerated.[3][10] The most common adverse events were mild and transient, with some instances of moderate dizziness likely attributable to THC. Nausea and vomiting were observed more frequently at higher doses of **ANEB-001**, while the 10 mg dose was both efficacious and well-tolerated.[4]

Conclusion



The in vivo evaluation of **ANEB-001**, through both representative preclinical models and human clinical trials, supports its development as a potential antidote for acute cannabinoid intoxication. The provided protocols offer a framework for researchers and drug development professionals to further investigate the pharmacological properties of **ANEB-001** and similar CB1 receptor antagonists. The robust data from the Phase 2 study, demonstrating a significant reversal of THC-induced psychoactive and physiological effects, underscores the therapeutic potential of this compound.

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